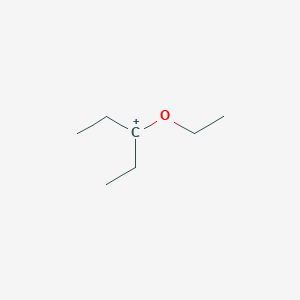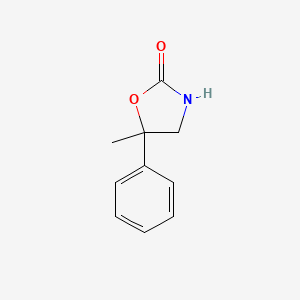
Butyl prop-2-enoate;chloroethene;2-ethylhexyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate; chloroethene; 2-ethylhexyl prop-2-enoate: is a compound that consists of three distinct chemical entities: butyl prop-2-enoate, chloroethene, and 2-ethylhexyl prop-2-enoate. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol.
2-ethylhexyl prop-2-enoate: This compound is synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction conditions are similar to those used for butyl prop-2-enoate, involving acid catalysis, neutralization, and distillation.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes using continuous reactors to ensure high yield and purity.
2-ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, this compound is produced using continuous esterification processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate), which is used in various applications such as adhesives and coatings.
Chloroethene: Primarily undergoes polymerization to form poly(vinyl chloride) (PVC), which is widely used in construction and packaging.
2-ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, it undergoes polymerization to form poly(2-ethylhexyl acrylate), used in adhesives and sealants.
Common Reagents and Conditions
Hydrochlorination: Chloroethene is produced using hydrogen chloride and ethylene under controlled temperature and pressure conditions.
Major Products
Poly(butyl acrylate): Used in adhesives, coatings, and sealants.
Poly(vinyl chloride): Used in construction materials, pipes, and packaging.
Poly(2-ethylhexyl acrylate): Used in adhesives and sealants.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate; chloroethene; 2-ethylhexyl prop-2-enoate: has a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of various polymers with specific properties such as flexibility, durability, and adhesiveness
Medicine: Potential use of polymers derived from these compounds in drug delivery systems and medical devices.
Industry: Widely used in the production of adhesives, coatings, sealants, and construction materials
Wirkmechanismus
The mechanism of action for each component involves their polymerization and interaction with other molecules:
Butyl prop-2-enoate: Polymerizes to form poly(butyl acrylate), which interacts with substrates to provide adhesive properties.
Chloroethene: Polymerizes to form poly(vinyl chloride), which provides structural integrity and durability in construction materials.
2-ethylhexyl prop-2-enoate: Polymerizes to form poly(2-ethylhexyl acrylate), which provides flexibility and adhesiveness in sealants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group.
Vinyl acetate: Similar to chloroethene but with an acetate group.
Uniqueness
Butyl prop-2-enoate: Provides better flexibility and adhesiveness compared to methyl and ethyl derivatives.
Chloroethene: Offers superior durability and structural integrity in PVC compared to other vinyl derivatives.
2-ethylhexyl prop-2-enoate: Provides enhanced flexibility and low-temperature performance compared to other acrylates.
Eigenschaften
CAS-Nummer |
56848-61-4 |
|---|---|
Molekularformel |
C20H35ClO4 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
butyl prop-2-enoate;chloroethene;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C2H3Cl/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-2-3/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;2H,1H2 |
InChI-Schlüssel |
OBWQDKYZXZJWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.C=CCl |
Verwandte CAS-Nummern |
56848-61-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


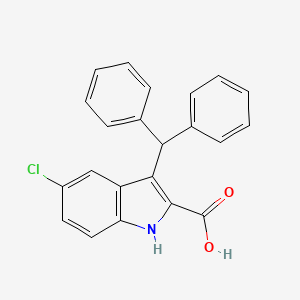

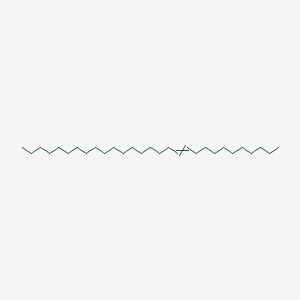
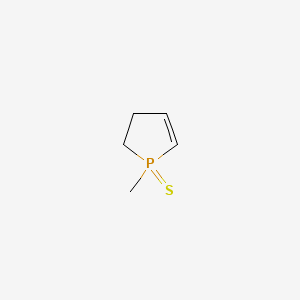
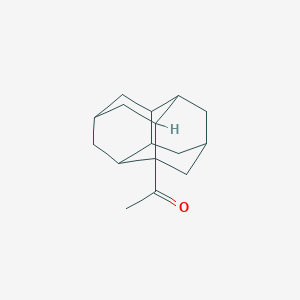
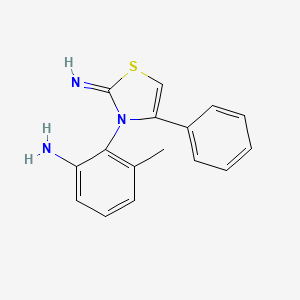
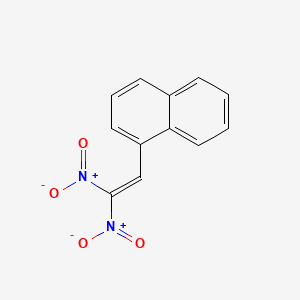
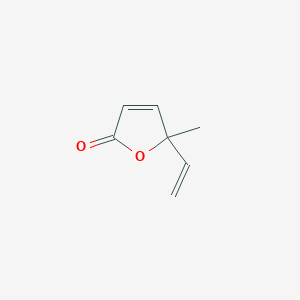
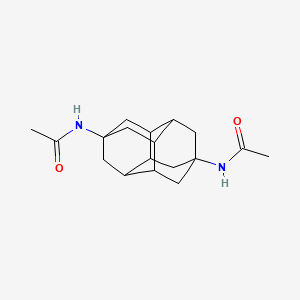
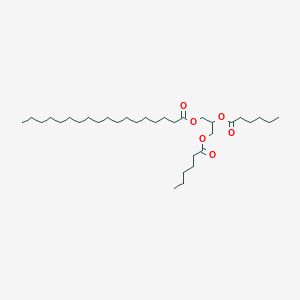
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
